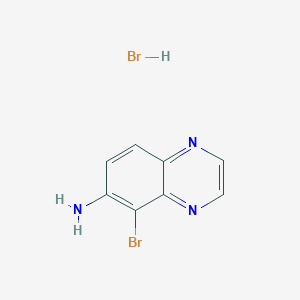
6-Amino-5-bromoquinoxaline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-bromoquinoxaline hydrobromide is a useful research compound. Its molecular formula is C8H7Br2N3 and its molecular weight is 304.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
6-Amino-5-bromoquinoxaline hydrobromide serves primarily as an intermediate in the synthesis of various pharmaceuticals. One notable application is its role in the production of brimonidine tartrate, a medication used to treat glaucoma. The compound is synthesized through a series of reactions involving 4-nitro O-phenylene diamine, which leads to the formation of 5-bromo-6-aminoquinoxaline, a precursor to brimonidine tartrate. This synthesis involves cyclization, reduction, and bromination processes that enhance yield and purity while minimizing environmental impact and safety risks associated with traditional methods .
Research indicates that this compound exhibits various biological activities , making it a candidate for further investigation in drug development:
- Antimicrobial Properties : Studies have shown that quinoxaline derivatives possess antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against bacterial strains, demonstrating significant inhibition rates . The structural modifications in quinoxaline derivatives can enhance their antimicrobial properties, suggesting that this compound could be explored for similar applications.
- Cytotoxic Effects : Some derivatives of quinoxaline have been reported to exhibit cytotoxic effects against cancer cell lines. The potential for developing anticancer agents from quinoxaline derivatives is an area of active research, with studies indicating promising results in inhibiting tumor growth .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure high yield and purity. The process typically includes:
- Cyclization : Starting with 4-nitro O-phenylene diamine and glyoxal to form a nitroquinoxaline.
- Reduction : Using palladium catalysts to convert the nitro group to an amino group.
- Bromination : Introducing bromine atoms to yield the final product .
The characterization of this compound often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.
Case Studies
Several studies highlight the applications of this compound:
- In one study, derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains .
- Another research effort focused on synthesizing quinazoline derivatives from related compounds, showcasing how structural variations can lead to improved bioactivity profiles .
Propiedades
Número CAS |
59803-96-2 |
|---|---|
Fórmula molecular |
C8H7Br2N3 |
Peso molecular |
304.97 g/mol |
Nombre IUPAC |
5-bromoquinoxalin-6-amine;hydrobromide |
InChI |
InChI=1S/C8H6BrN3.BrH/c9-7-5(10)1-2-6-8(7)12-4-3-11-6;/h1-4H,10H2;1H |
Clave InChI |
YKGMGCYABGHZRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C(=C1N)Br.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













